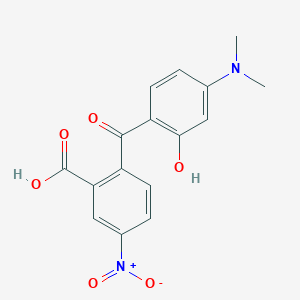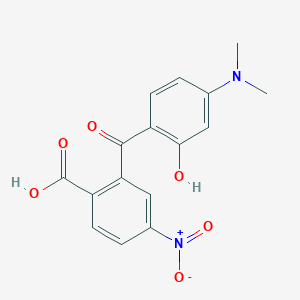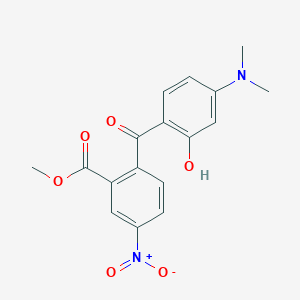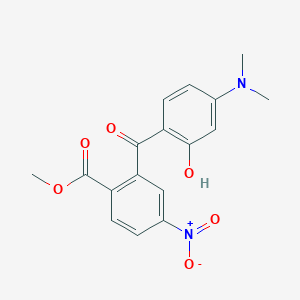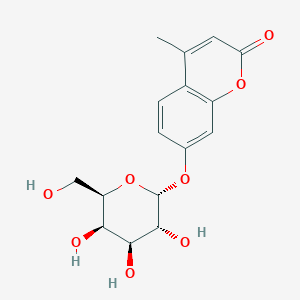
4-甲基伞花素-α-D-吡喃半乳糖苷
描述
Synthesis Analysis
The synthesis of 4-methylumbelliferyl-alpha-D-galactopyranoside involves the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate and sym-collidine in dichloromethane. This process yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside, which, through subsequent reduction, acetylation, and de-O-acetylation steps, provides the desired glycoside product (Szweda et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-methylumbelliferyl-alpha-D-galactopyranoside, characterized by spectroscopic methods, demonstrates the presence of a 4-methylumbelliferone moiety linked glycosidically to an alpha-D-galactopyranoside. This configuration is critical for its activity as a fluorogenic substrate in enzymatic assays, with its structure confirmed through various analytical techniques including NMR and mass spectrometry in related compounds (Vetere et al., 1997).
Chemical Reactions and Properties
4-Methylumbelliferyl-alpha-D-galactopyranoside participates in specific chemical reactions, particularly enzymatic hydrolysis by alpha-D-galactosidases. Upon enzymatic action, it releases 4-methylumbelliferone, a fluorescent product, allowing the sensitive detection of enzyme activity. This reaction is fundamental in biochemical assays designed to study the kinetics and activities of relevant enzymes (Szweda et al., 1989).
Physical Properties Analysis
The physical properties of 4-methylumbelliferyl-alpha-D-galactopyranoside, including its solubility in organic solvents and water, fluorescence characteristics, and stability, make it particularly suited for use in biochemical assays. Its fluorescence properties are especially important, as the compound is non-fluorescent until enzymatically cleaved, which releases a highly fluorescent moiety (Karpova et al., 1991).
Chemical Properties Analysis
The chemical properties of 4-methylumbelliferyl-alpha-D-galactopyranoside, including its reactivity with specific enzymes, stability under various conditions, and the fluorescence of its cleavage product, are central to its application in scientific research. The specificity and sensitivity of this substrate towards alpha-D-galactosidase enzymes make it invaluable in studying enzyme function, kinetics, and inhibitor screening (Karpova et al., 1991).
科学研究应用
“4-Methylumbelliferyl-alpha-D-galactopyranoside” is a compound used in scientific research, particularly in the field of biochemistry . It serves as an artificial substrate for the enzyme α-galactosidase-A .
When α-galactosidase-A acts on this substrate, it converts it to form a blue fluorescent product, methylumbelliferyl . This fluorescence can be detected and measured, providing a quantitative readout of the enzyme’s activity . This makes “4-Methylumbelliferyl-alpha-D-galactopyranoside” useful in assays designed to measure α-galactosidase-A activity .
The specific procedures for using this compound in an assay can vary depending on the exact experimental design, but generally, it would be dissolved in water to a specific concentration, mixed with a sample containing α-galactosidase-A, and then the fluorescence would be measured at specific time points .
The results of such an assay could provide valuable information about the activity of α-galactosidase-A in the sample, which could be relevant in a variety of research contexts. For example, decreased activity of this enzyme is associated with certain genetic disorders, so an assay using “4-Methylumbelliferyl-alpha-D-galactopyranoside” could potentially be used in a diagnostic or research setting to study these conditions .
-
Species Differentiation within Enterobacteriaceae Family This compound is useful in the species differentiation within the family of Enterobacteriaceae . The specific methods and results would depend on the particular species being studied and the experimental design.
-
Localization of α-galactosidase in Plants It can be used in the localization of α-galactosidase in plants . The fluorescence produced when the enzyme acts on the substrate can be used to visualize the location of the enzyme within plant tissues.
-
Detection of Estrogen Active Compounds A variant of this compound, 4-Methylumbelliferyl β-D-galactopyranoside, serves as a fluorescent substrate for β-galactosidase in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .
-
Identification, Characterization and Kinetic Analysis of α-D-glucosidase This compound is used as a fluorogenic substrate for the identification, characterization and kinetic analysis of α-D-glucosidase . It is suitable for high throughput screening experiments .
-
Diagnosis of Pompe’s Disease It is suitable for the diagnosis of Pompe’s disease in kidney and leucocytes .
-
Determination of Lectin It is used for determination of lectin in a very dilute solution by fluorescence quenching .
-
Studies of the Kinetics of Saccharide Binding It is used in studies of the kinetics of saccharide binding to the dimer form of concanavalin A .
-
Diagnosis of Alpha-mannosidosis It is used for diagnosis of alpha-mannosidosis by measuring α-mannosidase in plasma .
安全和危害
属性
IUPAC Name |
4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-CHUNWDLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020648 | |
| Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-alpha-D-galactopyranoside | |
CAS RN |
38597-12-5 | |
| Record name | 4-Methylumbelliferyl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38597-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(α-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





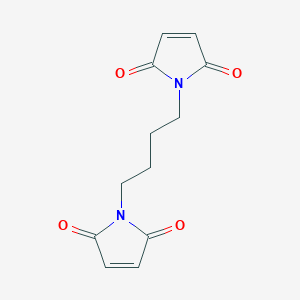
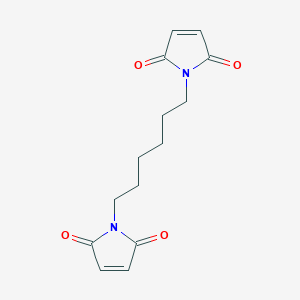
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
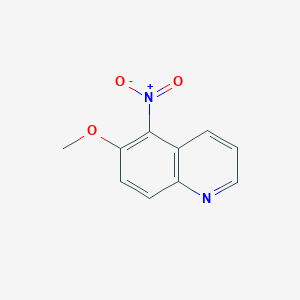
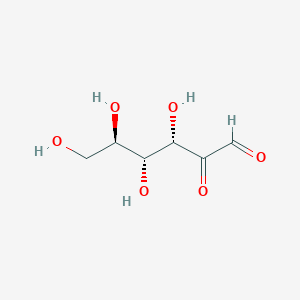
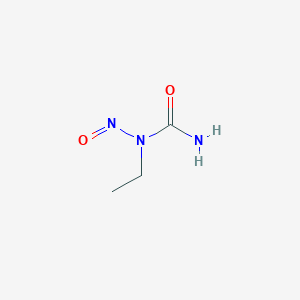
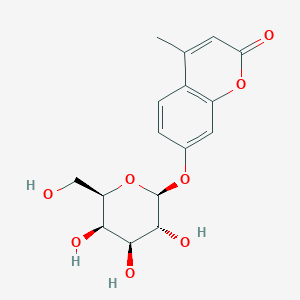
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)
